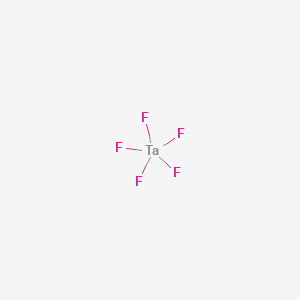
Tantalum pentafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tantalum pentafluoride is an inorganic compound with the chemical formula TaF₅. It is one of the principal molecular compounds of tantalum and is characterized by its white powder appearance. This compound is known for its volatility and its tendency to form oligomers in the solid state .
Mechanism of Action
Target of Action
Tantalum pentafluoride, also known as Tantalum(V) fluoride, primarily targets neutral Lewis bases . It forms adducts with these bases, which are compounds that are formed from a Lewis acid and a Lewis base .
Mode of Action
This compound interacts with its targets by forming complexes. For instance, in an equimolar solution, the ligand is coordinated to the central ion via the monodentate mode through the Р=О group to form the adduct this compound ОP…L as the major species .
Biochemical Pathways
The interaction of this compound with its targets affects certain biochemical pathways. The compositions and structures of the products of the reaction of this compound with Ph2P(O)(CH2)2C(O)NМе2 (L) in СН3СN and СН2Сl2 are studied by the 19 F and 31 Р NMR methods . As the hydrocarbon bridge between the Р=О and С=О donor groups in carbamoylphosphine oxides elongates from –СН2– to (–СН2–)2, the chelation ability of the ligand is retained and the composition of the complexes formed in a solution is determined by the ratio of components .
Pharmacokinetics
It is known that this compound forms 1:1 and 1:2 complexes with dimethyl ether and trimethylamine . The rates of exchange of terminal and equatorial fluorines in the 1:1 this compound - dimethyl ether adduct have been measured .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. The formation of complexes with neutral Lewis bases leads to changes in the structures and compositions of the resulting products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the nature of the central ion can influence the complex formation of d0 transition metal fluorides . Additionally, this compound is known to be stable in reducing environments .
Biochemical Analysis
Biochemical Properties
Tantalum pentafluoride plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound forms complexes with fluoride ions, which can influence the activity of certain enzymes by altering their structure and function . The compound’s Lewis acidity allows it to form adducts with neutral Lewis bases, such as diethyl ether, further impacting biochemical reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have shown that this compound can increase the proliferation of human fibroblasts without inhibiting the proliferation of human osteoblasts or mesenchymal stem cells
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound forms clusters in the solid state, indicating its Lewis acidity . It reacts with fluoride sources to form various anions, such as [TaF₆]⁻, [TaF₇]²⁻, and [TaF₈]³⁻, depending on the concentration of fluoride . These interactions can lead to enzyme inhibition or activation and changes in gene expression, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. This compound is known to decompose in water, which can impact its effectiveness as a catalyst . Long-term studies are needed to fully understand the temporal effects of this compound on cellular functions in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to toxic or adverse effects . It is essential to determine the threshold levels at which this compound remains effective without causing harm. Understanding the dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to form complexes with fluoride ions can affect the activity of enzymes involved in metabolic processes, thereby altering the overall metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s Lewis acidity allows it to form complexes that can be transported across cell membranes . Understanding the transport and distribution mechanisms is essential for determining the compound’s localization and accumulation within cells.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with various biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tantalum pentafluoride can be synthesized by treating tantalum metal with fluorine gas. This reaction typically occurs at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: Another method involves reacting tantalum pentoxide or tantalum oxyhalide with an excess of anhydrous hydrogen fluoride in the presence of a dehydrating agent such as phosgene, thionyl chloride, or sulfuryl chloride. This method is advantageous for producing catalytically active anhydrous this compound in a single liquid-phase reaction step .
Chemical Reactions Analysis
Types of Reactions: Tantalum pentafluoride undergoes various types of chemical reactions, including:
Formation of Complexes: It reacts with fluoride sources to form anions such as [TaF₆]⁻, [TaF₇]²⁻, and [TaF₈]³⁻.
Adduct Formation: With neutral Lewis bases like diethyl ether, this compound forms adducts.
Common Reagents and Conditions:
Fluoride Sources: These are used to form various anionic complexes.
Neutral Lewis Bases: These are used to form adducts with this compound.
Major Products:
Anionic Complexes: [TaF₆]⁻, [TaF₇]²⁻, and [TaF₈]³⁻.
Adducts: Formed with neutral Lewis bases.
Scientific Research Applications
Tantalum pentafluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Niobium Pentafluoride (NbF₅): Similar in structure and reactivity to tantalum pentafluoride.
Antimony Pentafluoride (SbF₅): Another strong Lewis acid used in similar catalytic applications.
Uniqueness of this compound:
Stability in Reducing Environments: Unlike antimony pentafluoride, the this compound-hydrofluoric acid system is stable in reducing environments.
Formation of Various Anionic Complexes: this compound can form a range of anionic complexes depending on the concentration of hydrofluoric acid and the nature of the counterion.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
7783-71-3 |
|---|---|
Molecular Formula |
F5Ta |
Molecular Weight |
275.9399 g/mol |
IUPAC Name |
tantalum(5+);pentafluoride |
InChI |
InChI=1S/5FH.Ta/h5*1H;/q;;;;;+5/p-5 |
InChI Key |
YRGLXIVYESZPLQ-UHFFFAOYSA-I |
SMILES |
F[Ta](F)(F)(F)F |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[Ta+5] |
Key on ui other cas no. |
7783-71-3 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1583304.png)

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethanol](/img/structure/B1583306.png)
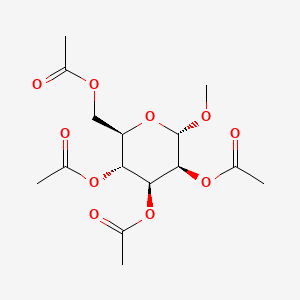
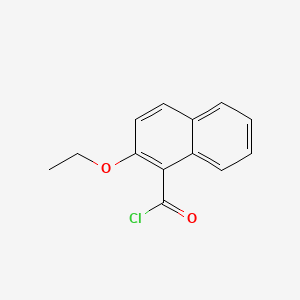
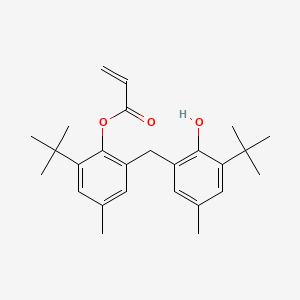
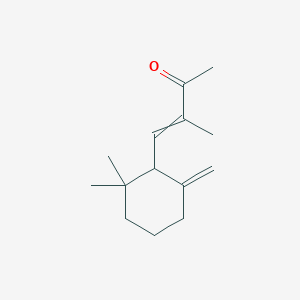
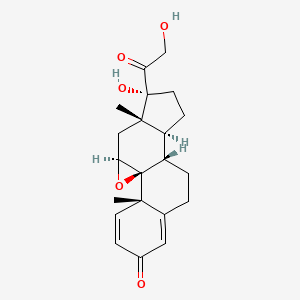

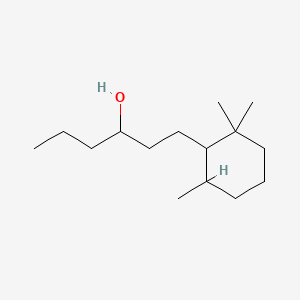
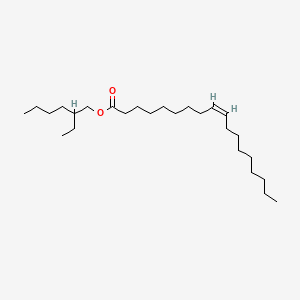
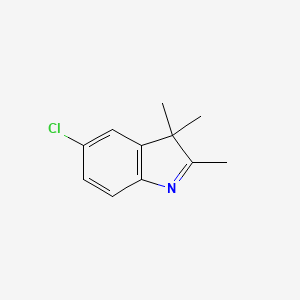

![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)
